3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis-
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Overview
Description
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- is a heterocyclic compound with the molecular formula C13H15NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- typically involves the hydrogenation of pyrrolizin-3-ones. This process can be carried out in the presence of heterogeneous catalysts, achieving good diastereoselectivity depending on the catalysts and solvents used . The reaction conditions are crucial for obtaining the desired cis-configuration of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of hydrogenation and the use of appropriate catalysts and solvents can be scaled up for industrial applications. The choice of catalysts and reaction conditions would be optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and receptor binding.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolizinone derivatives and related heterocyclic compounds. Examples include:
- Pyrrolizidin-3-one derivatives
- Pyrrolopyrazine derivatives
Uniqueness
What sets 3H-Pyrrolizin-3-one, hexahydro-1-hydroxy-1-phenyl-, cis- apart is its specific configuration and the presence of the hydroxy and phenyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
135521-71-0 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(1R,8S)-1-hydroxy-1-phenyl-5,6,7,8-tetrahydro-2H-pyrrolizin-3-one |
InChI |
InChI=1S/C13H15NO2/c15-12-9-13(16,10-5-2-1-3-6-10)11-7-4-8-14(11)12/h1-3,5-6,11,16H,4,7-9H2/t11-,13+/m0/s1 |
InChI Key |
MBHDVQFYBHHHEQ-WCQYABFASA-N |
Isomeric SMILES |
C1C[C@H]2[C@@](CC(=O)N2C1)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CC2C(CC(=O)N2C1)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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